N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(3-hydroxypropyl)ethanediamide is a synthetic compound with the chemical formula C14H22N4O3S and a molecular weight of 326.42 g/mol. It is classified as a thieno[3,4-c]pyrazole derivative, which indicates its structural characteristics and potential biological activities. The compound is primarily used for research purposes and is not intended for therapeutic applications in humans or animals.
The synthesis of N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(3-hydroxypropyl)ethanediamide can involve various methods:
The molecular structure of N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(3-hydroxypropyl)ethanediamide features several notable components:
The InChI key for this compound is PCGFCTUVTYHYAN-UHFFFAOYSA-N, and its SMILES representation is CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NCCCO .
The chemical reactivity of N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(3-hydroxypropyl)ethanediamide can be explored through various reactions:
These reactions are crucial for understanding the compound's potential transformations in biological systems or synthetic applications .
The mechanism of action for N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(3-hydroxypropyl)ethanediamide involves interactions at the molecular level:
These processes are essential for understanding its potential applications in scientific research .
N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(3-hydroxypropyl)ethanediamide has several scientific applications:
CAS No.: 101-18-8
CAS No.: 122547-72-2
CAS No.: 89079-92-5
CAS No.: 31063-33-9
CAS No.: 22158-41-4
CAS No.: